(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine typically involves the reaction of 3,4-difluoroaniline with 1-methyl-1H-imidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF), to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine: Similar structure but with fluorine atoms at different positions.
(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine: Another compound with slight structural variations.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(1-methylimidazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c1-16-5-4-15-11(16)10(14)7-2-3-8(12)9(13)6-7/h2-6,10H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMUEJFWJANZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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